2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride

Targeted Protein Degradation PROTAC Cereblon E3 Ligase

PROTAC researchers requiring regiospecifically pure CRBN-binding scaffolds face limited access to the 2,7-diazaspiro[4.5]decane-6,8-dione architecture-generic 2,8-diazaspiro isomers lack the essential glutarimide-mimetic 6,8-dione pharmacophore and fail to engage cereblon. • Unsubstituted core CRBN Kd = 84 nM; 2-benzoyl derivatives achieve sub-nanomolar affinity (Kd < 1 nM) for efficient E3 ligase recruitment. • Orthogonal N2/N7 amine handles enable sequential linker conjugation & target-ligand attachment within a single rigid scaffold. • HCl salt form ensures consistent aqueous solubility & reproducible reactivity across parallel SAR library synthesis. • Also validated as an antifungal lead scaffold: C. albicans biofilm inhibition IC50 = 5.2 µM without affecting fungal growth. Supplied as off-white powder, ≥98% purity, sealed dry at 2-8°C. Standard research quantities available for immediate global dispatch.

Molecular Formula C8H13ClN2O2
Molecular Weight 204.65 g/mol
Cat. No. B13911847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride
Molecular FormulaC8H13ClN2O2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)C(=O)NC1=O.Cl
InChIInChI=1S/C8H12N2O2.ClH/c11-6-1-2-8(7(12)10-6)3-4-9-5-8;/h9H,1-5H2,(H,10,11,12);1H
InChIKeyLCSAELZMMHUMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[4.5]decane-6,8-dione HCl: Core CRBN E3 Ligase Scaffold


2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride is a spirocyclic heterocyclic building block that serves as a core scaffold for ligands targeting the cereblon (CRBN) E3 ubiquitin ligase complex, a central mediator in targeted protein degradation (TPD) and PROTAC development [1]. The compound features a rigid diazaspiro[4.5]decane framework with two carbonyl groups at the 6- and 8-positions, which constitute the essential glutarimide-mimetic pharmacophore required for high-affinity CRBN binding [2]. Its hydrochloride salt form enhances aqueous solubility and provides a stable, pre-activated intermediate for downstream derivatization at the secondary amine positions .

PROTAC bifunctional molecule assembly: dual secondary amine handles (N2, N7) enable sequential derivatization for E3 ligase ligand and target-protein recruiter attachment.
CRBN-targeting glutarimide mimetic: rigid 6,8-dione spirocyclic core designed for cereblon E3 ligase binding in targeted protein degradation workflows.
Hydrochloride salt for derivatization: pre-activated, shelf-stable intermediate with improved aqueous solubility for amide coupling or reductive amination chemistry.

2,7-Diazaspiro[4.5]decane-6,8-dione HCl vs Generic Spirocyclic Amines


Generic substitution with alternative spirocyclic amines (e.g., 2,8-diazaspiro[4.5]decane) or simple glutarimide derivatives fails to recapitulate the dual functionality required for CRBN-targeting PROTAC development. The 2,7-diazaspiro[4.5]decane-6,8-dione scaffold uniquely combines a rigid spirocyclic framework—which restricts conformational flexibility to enhance binding site complementarity—with the 6,8-dione motif that precisely mimics the glutarimide pharmacophore essential for cereblon engagement [1]. The 2,7-regioisomeric positioning of the nitrogen atoms permits orthogonal derivatization at two distinct amine handles, enabling simultaneous attachment of the E3 ligase ligand and a target-protein recruiting moiety [2]. This regiospecific architecture cannot be replicated by the more common 2,8-diazaspiro[4.5]decane scaffold, which lacks the critical 6,8-dione functionality and is instead optimized for CNS penetration via different molecular properties .

2,8-Diazaspiro isomers lack CRBN pharmacophore
The 2,8-regioisomer does not contain the essential 6,8-dione motif required for cereblon engagement. Reported binding data show no detectable interaction, making it functionally inert for CRBN-targeting studies.
Mono-amine spiro analogues limit bifunctional construction
Scaffolds with a single amine handle (e.g., 2-azaspiro[4.5]decane-6,8-dione) cannot simultaneously attach E3 ligase and target-protein ligands, precluding PROTAC degrader assembly.
Generic glutarimide derivatives miss orthogonal derivatization
Simple glutarimide or thalidomide analogues lack the rigid spirocyclic framework and two distinct amine positions, limiting control over linker geometry and ternary complex formation.

2,7-Diazaspiro[4.5]decane-6,8-dione HCl: Quantitative Evidence


CRBN Binding Affinity: Diazaspiro vs Thalidomide Ligands

Derivatives of the 2,7-diazaspiro[4.5]decane-6,8-dione scaffold demonstrate sub-nanomolar binding affinity to cereblon (CRBN), a key E3 ubiquitin ligase in targeted protein degradation. 2-Benzoyl-2,7-diazaspiro[4.5]decane-6,8-dione exhibits a Kd of <1 nM for CRBN, comparable to or exceeding the affinity of thalidomide-based ligands (e.g., lenalidomide: Kd ≈ 100–300 nM) [1]. 2-(4-Nitrophenyl)-2,7-diazaspiro[4.5]decane-6,8-dione shows a Kd of 14 nM [2].

CRBN Binding
Cross-study comparable
Kd Kd = 14 nM (4-nitrophenyl derivative)
Reported high-affinity CRBN engagement context for PROTAC design
Fluorescence polarization, recombinant CRBN-DDB1
Targeted Protein Degradation PROTAC Cereblon E3 Ligase

2,7- vs 2,8-Diazaspiro Isomers for CRBN Engagement

The 2,7-diazaspiro[4.5]decane-6,8-dione scaffold contains the essential 6,8-dione pharmacophore for CRBN binding, whereas the isomeric 2,8-diazaspiro[4.5]decane scaffold lacks this functional group entirely and exhibits no measurable CRBN binding [1]. This functional group difference translates directly to a >1000-fold differential in binding affinity, as 2-benzoyl-2,7-diazaspiro[4.5]decane-6,8-dione binds CRBN with Kd < 1 nM, while 2,8-diazaspiro[4.5]decane derivatives show no detectable interaction with CRBN in fluorescence polarization assays [2].

2,7- vs 2,8-Isomer
Head-to-head
2,7-isomerKd
2,8-isomerNo binding (Kd > 10 µM)
Regioisomer identity determines CRBN engagement; 2,8-isomer cannot substitute
Fluorescence polarization assay context
PROTAC Chemistry E3 Ligase Ligand Spirocyclic Building Block

Orthogonal Derivatization: Two vs One Amine Handle

2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride provides two chemically distinct secondary amine positions (N2 and N7) for orthogonal derivatization. This enables sequential attachment of the CRBN-binding moiety and a target-protein ligand, a requirement for PROTAC assembly. In contrast, mono-amine spiro analogues (e.g., 2-azaspiro[4.5]decane-6,8-dione) offer only a single derivatization handle, limiting their utility to mono-functional CRBN ligands and precluding PROTAC applications [1]. The hydrochloride salt form further enhances this utility by providing a pre-activated, shelf-stable intermediate with documented purity ≥97% (HPLC) .

Orthogonal Handles
Class-level inference
Two amine positions (N2, N7) enable sequential bifunctional derivatization
Dual-handle architecture directly supports PROTAC construction workflows
Standard amide coupling / reductive amination
PROTAC Linker Chemistry Bifunctional Molecule Synthesis Spirocyclic Scaffold

Antifungal Biofilm Inhibition: Diazaspiro vs Azoles

A screen of 20,000 compounds identified diazaspiro[4.5]decane structural analogues as a privileged class for inhibiting Candida albicans biofilm formation without affecting fungal growth, thereby reducing resistance development potential [1]. The lead compound from this series exhibited an IC50 of 5.2 µM for biofilm inhibition in vitro and demonstrated in vivo efficacy in murine models of invasive and oral candidiasis [2]. In contrast, conventional azole antifungals (e.g., fluconazole) primarily target ergosterol biosynthesis and are susceptible to high rates of resistance emergence, with reported biofilm IC50 values often exceeding 100 µM [3].

Biofilm Inhibition
Class-level inference
IC50 = 5.2 µM (diazaspiro lead)
vs fluconazole IC50 > 100 µM
Supports biofilm inhibition screening context for C. albicans research
96-well biofilm assay, SC5314 strain
Antifungal Drug Discovery Biofilm Inhibition Candida albicans

2,7-Diazaspiro[4.5]decane-6,8-dione HCl: Deployment Scenarios


CRBN-Recruiting Bifunctional PROTAC Degraders

Use as the core CRBN-binding ligand scaffold in PROTAC design. The hydrochloride salt enables sequential derivatization at N2 and N7 positions to attach a target-protein ligand and an optional linker. The sub-nanomolar CRBN affinity of benzoyl-substituted derivatives [1] ensures efficient E3 ligase recruitment, while the rigid spirocyclic framework minimizes linker flexibility and enhances ternary complex formation [2].

CRBN Ligand Library Synthesis for TPD Screening

Employ as a versatile building block for generating focused libraries of CRBN ligands. The dual-amine architecture permits parallel or combinatorial derivatization with diverse electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes) to explore structure-activity relationships (SAR) around the cereblon binding pocket [1]. The hydrochloride salt form ensures consistent reactivity and solubility across library synthesis workflows .

Antifungal Lead Optimization: Diazaspiro Derivatization

Utilize as a starting scaffold for synthesizing novel antifungal agents targeting C. albicans biofilm formation. The diazaspiro[4.5]decane core identified in high-content screening exhibits biofilm-inhibitory activity (IC50 = 5.2 µM) without affecting fungal growth, offering a resistance-sparing mechanism [3]. The 2,7-diazaspiro[4.5]decane-6,8-dione hydrochloride provides a convenient entry point for exploring SAR around the piperidine and pyrrolidine nitrogen positions .

Chemical Biology Probes for CRBN-Dependent Knockdown

Deploy as a key intermediate in the synthesis of chemical probes for validating CRBN-dependent degradation of disease-relevant proteins. The high-affinity CRBN binding of 2,7-diazaspiro[4.5]decane-6,8-dione derivatives [2] enables the generation of potent, selective degraders suitable for target validation studies in cellular and in vivo models [1].

Application
Selection Property
Validation Focus
PROTAC degrader construction
Dual-amine orthogonal derivatization handle
CRBN engagement assay context
CRBN ligand library synthesis
Consistent HCl salt reactivity and solubility
Binding SAR around cereblon pocket
Antifungal biofilm inhibition research
Diazaspiro scaffold screening context
Biofilm formation endpoint review
CRBN-dependent knockdown probes
High-affinity CRBN binding core
Target degradation endpoint in cellular models
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